N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate

Description

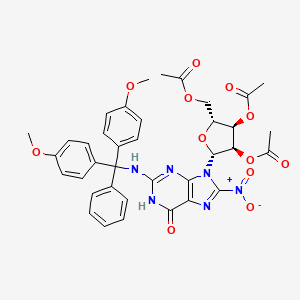

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate (CAS 1096020-94-8) is a chemically modified nucleoside derivative widely used in oligonucleotide synthesis and pharmaceutical research. The compound features a dimethoxytrityl (DMT) group at the 5'-position, acetate protecting groups at the 2', 3', and 5'-hydroxyls, and a nitro substituent at the 8-position of the guanine base (Figure 1). This structure enhances stability during solid-phase synthesis and enables selective deprotection for downstream functionalization .

Key applications include:

- Solid-phase oligonucleotide synthesis (e.g., antisense RNA, siRNA).

- Pharmaceutical intermediates for nucleoside-based therapeutics.

- Biochemical probes for studying RNA-protein interactions.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N6O12/c1-20(44)52-19-28-30(53-21(2)45)31(54-22(3)46)34(55-28)42-32-29(38-36(42)43(48)49)33(47)40-35(39-32)41-37(23-9-7-6-8-10-23,24-11-15-26(50-4)16-12-24)25-13-17-27(51-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,39,40,41,47)/t28-,30-,31-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZLZVNJVYBEJC-UTBAFCPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: 5'-O-Dimethoxytrityl Protection

Guanosine is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMTr-Cl) is added at 0°C. The reaction proceeds for 12 hours under nitrogen, yielding 5'-O-DMTr-guanosine. Excess reagents are quenched with methanol, and the product is isolated via silica gel chromatography (ethyl acetate:methanol 9:1).

Step 2: 2',3',5'-O-Acetylation

The protected guanosine is treated with acetic anhydride in pyridine (1:10 ratio) at room temperature for 24 hours. Acetylation of the ribose hydroxyl groups is confirmed by the disappearance of OH stretches in FT-IR (3400 cm⁻¹ → 1740 cm⁻¹).

Step 3: C8 Nitration

The acetylated intermediate is dissolved in nitromethane, and acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) is added dropwise at -10°C. After 6 hours, the mixture is poured into ice-water, and the nitro product is extracted with dichloromethane. The yield of N-DMTr-8-nitroguanosine triacetate at this stage is 45–50%.

Analytical Validation

-

¹H NMR : Downfield shift of H8 proton (δ 8.9 ppm → δ 9.3 ppm) confirms nitration.

Alternative Nitrating Agents and Reaction Conditions

The patent literature explores variations in nitrating agents and solvents to optimize efficiency:

Nitrating Agents

| Agent | Solvent | Yield (%) |

|---|---|---|

| Acetyl nitrate | Acetonitrile | 68 |

| Nitronium tetrafluoroborate | DMF | 72 |

| Trifluoroacetyl nitrate | TFAA | 65 |

Nitronium tetrafluoroborate in dimethylformamide (DMF) at -20°C achieves the highest yield (72%) due to enhanced NO₂⁺ stability in polar aprotic solvents.

Solvent Optimization

| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) |

|---|---|---|

| Acetonitrile | 37.5 | 0.15 |

| DMF | 36.7 | 0.22 |

| Nitromethane | 35.9 | 0.18 |

DMF accelerates nitration by stabilizing transition states through dipole interactions.

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and methanol-ammonium formate gradient (pH 4) resolves 8-nitroguanosine derivatives. The target compound elutes at 7.98 minutes (λ = 380 nm), distinct from byproducts.

Spectroscopic Analysis

Challenges and Mitigation Strategies

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-triacetate has shown promise as a potential anticancer agent. Its structure allows for the selective targeting of cancer cells by exploiting the differences in cellular metabolism between normal and cancerous tissues. Studies have indicated that compounds with nitro groups can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Case Study:

A recent study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to disrupt DNA synthesis and repair mechanisms in rapidly dividing cells .

Molecular Biology

2.1 Nucleic Acid Research

this compound serves as a valuable building block in oligonucleotide synthesis. Its protective groups facilitate the synthesis of modified RNA and DNA strands, which are essential for studying gene expression and regulation.

Data Table: Oligonucleotide Synthesis Applications

Nanotechnology

3.1 Nanocarriers for Drug Delivery

The compound can be utilized in the design of nanocarriers for targeted drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and efficacy of drugs while minimizing side effects.

Case Study:

Research has shown that nanoparticles incorporating this compound can effectively deliver chemotherapeutic agents directly to tumor sites, improving treatment outcomes in preclinical models .

Mechanism of Action

The compound exerts its effects primarily through its incorporation into nucleic acid sequences. The protective groups allow for selective reactions at specific sites, facilitating the synthesis of complex oligonucleotides. The nitro group can be reduced to an amino group, which can participate in further chemical modifications or interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a family of DMT-protected guanosine derivatives with distinct substituents at the 8-position. Below is a comparative analysis:

Biological Activity

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-triacetate is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the context of oxidative stress and DNA damage. This compound is a derivative of guanosine, where the nitro group at the 8-position of guanine introduces unique chemical properties that can influence its biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₅O₇

- Molecular Weight : 405.37 g/mol

This compound features a dimethoxytrityl group which enhances its stability and solubility in biological systems, allowing for better interaction with cellular components.

The biological activity of this compound primarily revolves around its ability to form adducts with DNA and RNA, leading to modifications that can trigger various cellular responses. The nitro group on the guanine moiety is known to participate in redox reactions, generating reactive oxygen species (ROS) that can further modify nucleic acids and proteins.

Key Mechanisms:

- Nitration of Guanine : The introduction of the nitro group at the 8-position leads to the formation of 8-nitroguanine, a known marker of oxidative DNA damage. This modification can interfere with base pairing during DNA replication, potentially leading to mutagenesis .

- Reactive Oxygen Species Generation : The compound can induce oxidative stress by generating ROS, which can damage cellular components including lipids, proteins, and nucleic acids. This is particularly relevant in inflammatory conditions where peroxynitrite is produced .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Genotoxicity : Studies have shown that this compound exhibits genotoxic effects in vitro, leading to increased mutation rates in bacterial models such as Escherichia coli when exposed to oxidative stress conditions .

- Cellular Signaling : The presence of 8-nitroguanosine derivatives has been implicated in modulating cyclic GMP (cGMP) signaling pathways. These pathways are crucial for various physiological processes including vasodilation and neurotransmission .

- Potential Therapeutic Applications : Due to its ability to modify nucleic acids and induce oxidative stress, there is interest in exploring this compound's role in cancer therapy, particularly in targeting tumor cells that exhibit high levels of oxidative stress .

Case Studies

Several studies have investigated the effects of nitrated guanosine derivatives:

- Study on Genotoxic Effects : A study demonstrated that exposure to peroxynitrite resulted in the formation of secondary lesions from 8-oxoGua derivatives, which were found to be highly mutagenic and genotoxic in vivo. This highlights the potential risks associated with compounds like N-(4,4'-Dimethoxytrityl)-8-nitroguanosine under oxidative conditions .

- Impact on Cellular Pathways : Another research effort focused on how nitrated guanine derivatives affect cGMP signaling pathways. The findings suggested that these modifications could lead to altered cellular responses during inflammatory processes .

Summary Table of Biological Activities

Q & A

Q. What is the role of the 4,4'-dimethoxytrityl (DMT) group and triacetate protection in this compound during oligonucleotide synthesis?

The DMT group acts as a temporary protective group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. It enables selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), facilitating stepwise chain elongation. The 2',3',5'-triacetate groups provide permanent protection for ribose hydroxyls, preventing unwanted side reactions during phosphoramidite coupling steps. This dual protection strategy ensures high coupling efficiency and minimizes premature chain termination .

Q. How is this compound purified after synthesis, and what analytical methods validate its purity?

Purification typically involves silica gel chromatography using gradients of hexane/ethyl acetate with 0.5% triethylamine to neutralize acidic byproducts. Final purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS or MALDI-TOF). The DMT group’s UV absorbance at 498 nm allows for trityl yield monitoring during synthesis .

Q. What are the critical storage conditions to maintain the compound’s stability?

Store at 2–8°C under anhydrous conditions in amber vials to prevent hydrolysis of the acetyl groups and DMT cleavage. Desiccants (e.g., molecular sieves) are recommended for long-term storage. Stability tests under accelerated degradation conditions (40°C, 75% humidity) should be performed to establish shelf-life .

Advanced Research Questions

Q. How does the 8-nitro modification on guanosine impact duplex stability and enzymatic processing in antisense oligonucleotides?

The 8-nitro substituent introduces steric hindrance and electronic effects, potentially altering base-pairing fidelity. Studies using thermal denaturation (UV melting curves) and circular dichroism (CD) spectroscopy are required to assess duplex stability. Enzymatic resistance can be evaluated via exonuclease digestion assays (e.g., snake venom phosphodiesterase), with comparisons to unmodified guanosine controls .

Q. What synthetic challenges arise when scaling up the production of this phosphoramidite, and how are they addressed?

Key challenges include:

- Byproduct formation : Nitro group reduction during prolonged reactions. Use inert atmospheres (argon/nitrogen) and minimize reaction times.

- Purification scalability : Replace silica chromatography with flash chromatography or recrystallization for higher yields.

- Moisture sensitivity : Implement strict anhydrous protocols (e.g., Schlenk line techniques) .

Q. Can this compound be used to study site-specific DNA adducts, and what analytical techniques are suitable for detection?

Yes, the 8-nitro group can act as a reactive site for adduct formation with DNA-damaging agents (e.g., alkylators). Post-adduct synthesis, characterize products using:

- LC-MS/MS for mass confirmation.

- 32P-postlabeling for ultrasensitive detection of adducts in biological matrices.

- X-ray crystallography to resolve structural perturbations .

Methodological Considerations

Q. How do competing protective group strategies (e.g., tert-butyldimethylsilyl vs. acetyl) affect the compound’s reactivity in RNA synthesis?

- Acetyl groups (used here) are stable under basic conditions but require harsh deprotection (e.g., ammonia/methylamine at 55°C).

- TBDMS groups offer orthogonal deprotection (fluoride ions) but may reduce coupling efficiency due to steric bulk.

Comparative studies using PAGE or HPLC analysis of crude oligonucleotides can optimize protection schemes .

Q. What protocols ensure efficient detritylation without damaging the 8-nitroguanosine moiety?

Use 3% dichloroacetic acid in dichloromethane (30-second treatments) instead of traditional trichloroacetic acid to minimize nitro group side reactions. Monitor detritylation efficiency via UV-vis at 498 nm and adjust acid concentration iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.